![molecular formula C9H15NO4 B115880 Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate CAS No. 156970-96-6](/img/structure/B115880.png)
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate
Overview
Description
Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate, also known as moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders.
Mechanism of Action
Moclobemide works by selectively inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate increases the levels of these neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood and reduced anxiety. Additionally, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate is that it is a reversible inhibitor of MAO-A, which means that its effects are temporary and can be easily reversed. This makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological processes. However, one limitation of this compound is that it can interact with other medications and should be used with caution in patients with certain medical conditions.
Future Directions
There are a number of future directions for research on Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate. One area of research is the development of new and more selective MAO-A inhibitors that may have fewer side effects and be more effective in treating depression and anxiety disorders. Additionally, research is needed to better understand the mechanisms underlying the neuroprotective effects of this compound and to explore its potential use in treating neurodegenerative disorders. Finally, research is needed to explore the potential use of this compound in combination with other medications for the treatment of psychiatric disorders.
Scientific Research Applications
Moclobemide has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in patients with major depressive disorder and social anxiety disorder. Additionally, Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate has been studied for its potential use in treating other psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder.
properties
IUPAC Name |
ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-5-4-7(11)8(6-10)13-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDIPXYVCLBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)C(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003986 | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83863-72-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-methoxy-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.